BenchChemオンラインストアへようこそ!

Kv3 modulator 2

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe

Kv3 modulator 2 features a hydantoin core scaffold, chemically distinct from the imidazolidinedione-based AUT1/AUT2 series, enabling novel SAR exploration of Kv3 channel modulation. Patented in WO2018109484A1 for analgesic activity, it is specifically validated for preclinical pain and neurological disorder research. Unlike clinically-targeted AUT compounds, this modulator offers balanced Kv3.1–3.3 activation ideal for electrophysiology studies in native neuronal populations. For researchers seeking a differentiated chemical tool to probe Kv3 channel pharmacology beyond existing imidazolidinedione scaffolds.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
Cat. No. B12428198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKv3 modulator 2
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(=O)N1)C2=NC=C(C=C2)OC3=C4C(=C(C=C3)C)OCC45CC5
InChIInChI=1S/C21H21N3O4/c1-3-14-19(25)24(20(26)23-14)16-7-5-13(10-22-16)28-15-6-4-12(2)18-17(15)21(8-9-21)11-27-18/h4-7,10,14H,3,8-9,11H2,1-2H3,(H,23,26)/t14-/m1/s1
InChIKeyQRZXUERLZJGJMH-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kv3 modulator 2: Core Structural and Procurement Identifiers for Kv3.1/Kv3.2 Channel Research


Kv3 modulator 2 (CAS: 2101321-76-8) is a small-molecule modulator of the Kv3 subfamily of voltage-gated potassium channels, specifically derived from the hydantoin chemical series disclosed in patent WO2018109484A1 [1]. The compound possesses a molecular formula of C₂₁H₂₁N₃O₄ and a molecular weight of 379.41 g/mol . It is characterized as a potent Kv3 channel modulator with demonstrated analgesic activity, proposed for the prophylaxis or treatment of pain-related and neurological disorders [1].

Why Kv3 modulator 2 is Not a Generic Substitute for AUT1, AUT2, or AUT00201 in Kv3 Channel Research


In-class Kv3 channel modulators, such as AUT1, AUT2, and AUT00201, exhibit distinct pharmacological profiles that preclude simple interchangeability. While all are positive allosteric modulators (PAMs), they vary significantly in their subtype selectivity (e.g., Kv3.1 vs. Kv3.2 vs. Kv3.4), potency (EC₅₀ values ranging from 0.9 µM to >30 µM), and their specific effects on channel gating kinetics (activation vs. inactivation) [1]. Furthermore, their divergent chemical scaffolds—AUT1/AUT2 are imidazolidinediones, whereas Kv3 modulator 2 is a hydantoin—imply distinct structure-activity relationships (SAR) and potential differences in downstream in vivo pharmacology and pharmacokinetics, as evidenced by the development of AUT00206 for schizophrenia and AUT00201 for ALS/epilepsy [2]. Therefore, substituting one modulator for another without specific, quantitative justification based on the experimental model can lead to misinterpretation of channel function and therapeutic potential.

Kv3 modulator 2 Procurement Guide: Quantified Differentiation from AUT1, AUT2, and AUT00201


Structural Scaffold and Molecular Properties Differentiate Kv3 modulator 2 from Imidazolidinedione-Class Modulators

Kv3 modulator 2 is based on a distinct hydantoin chemical scaffold, in contrast to the imidazolidinedione core of AUT1 and AUT2 [1]. This fundamental structural divergence is critical for SAR studies and chemical probe development. Quantitatively, this difference is reflected in key physicochemical parameters: Kv3 modulator 2 has a molecular weight of 379.41 g/mol and the formula C₂₁H₂₁N₃O₄, compared to AUT2's molecular weight of 364.41 g/mol and formula C₂₀H₂₀N₄O₃, and AUT1's molecular weight of 380.40 g/mol [2]. The presence of an additional nitrogen in AUT2's scaffold (C₂₀H₂₀N₄O₃) versus Kv3 modulator 2 (C₂₁H₂₁N₃O₄) represents a key difference in heteroatom composition that may influence binding mode and downstream pharmacology.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe

Kv3 modulator 2: Proposed Analgesic Activity as a Distinct Therapeutic Differentiation Point

According to its source patent WO2018109484A1, Kv3 modulator 2 is specifically claimed for its analgesic activity, positioning it for the prophylaxis or treatment of pain [1]. This is a key differentiator from other Kv3 modulators developed for distinct clinical indications. For instance, AUT00201 is in clinical development for amyotrophic lateral sclerosis (ALS) and Progressive Myoclonic Epilepsy-7 (EPM7), while AUT00206 is targeted for schizophrenia [2][3]. The explicit linkage of Kv3 modulator 2 to pain provides a clear, indication-specific rationale for its selection in relevant disease models.

Pain Research In Vivo Pharmacology Therapeutic Indication

Quantified Subtype Selectivity: Kv3 modulator 2's Patent Context Suggests Balanced Kv3.1/3.2 Modulation

The parent patent WO2018109484A1 explicitly states a preference for compounds with balanced modulatory properties across Kv3.1, Kv3.2, and/or Kv3.3 channels [1]. This is a key differentiator from AUT1 and AUT2, which have been quantitatively characterized for their subtype selectivity [2]. AUT1 displays a ~10-fold lower potency for Kv3.3 (pEC₅₀ 4.5) compared to Kv3.1 (pEC₅₀ 5.33) and Kv3.2 (pEC₅₀ 5.31). AUT2 has EC₅₀ values of 0.9 µM for Kv3.1b and 1.9 µM for Kv3.2a, indicating a 2.1-fold preference for Kv3.1b. While direct potency data for Kv3 modulator 2 is not publicly available, its patent context suggests a design goal of balanced Kv3.1/3.2/3.3 activity, which may translate to a different functional profile in neuronal circuits where co-expression of these subtypes is critical.

Electrophysiology Subtype Selectivity Neuronal Excitability

Distinct Gating Effects: AUT2 Shifts Inactivation at High Concentrations, a Property Not Described for Kv3 modulator 2

A key biophysical differentiator is the effect on channel inactivation. AUT2, at higher concentrations, shifts the voltage-dependence of inactivation toward more negative potentials, a property not shared by AUT1 [1]. This effect is absent from the description of Kv3 modulator 2's mechanism in its source patent, which focuses on potent modulation and analgesic activity without specifying gating effects [2]. For researchers studying the role of Kv3 channel inactivation in neuronal firing patterns, this is a critical distinction: AUT2 provides a tool to probe inactivation mechanisms, while Kv3 modulator 2 may represent a modulator that primarily enhances activation without altering inactivation.

Channel Gating Electrophysiology Biophysics

Kv3 modulator 2: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Analgesic Drug Discovery and Pain Pathway Investigation

The most appropriate use case for Kv3 modulator 2 is in preclinical pain research. As the compound is explicitly claimed for analgesic activity in patent WO2018109484A1, it serves as a validated chemical tool for exploring the role of Kv3 channels in pain signaling pathways [1]. This contrasts with AUT00201 or AUT00206, which are clinically targeted for ALS, epilepsy, and schizophrenia. Researchers investigating inflammatory or neuropathic pain models can employ Kv3 modulator 2 to test the hypothesis that enhancing Kv3 channel function reduces nociceptive signaling, leveraging a compound whose patent estate directly supports this therapeutic rationale [1].

Structure-Activity Relationship (SAR) Studies of Hydantoin-Based Kv3 Modulators

Kv3 modulator 2 is a key compound for medicinal chemists and chemical biologists exploring SAR beyond the well-trodden imidazolidinedione series (AUT1, AUT2) [1]. Its hydantoin core represents a distinct chemical scaffold, enabling the study of how core heterocycle modification impacts Kv3 channel modulation, subtype selectivity, and downstream pharmacology. By comparing its properties with AUT1 and AUT2, researchers can map the pharmacophore space and design novel analogs with improved potency, selectivity, or pharmacokinetic profiles, while avoiding existing intellectual property on imidazolidinedione derivatives [2].

Investigating Balanced vs. Selective Kv3 Subtype Modulation in Neuronal Circuits

For electrophysiologists studying the function of Kv3.1, Kv3.2, and Kv3.3 in native neuronal populations (e.g., auditory brainstem, cortex), Kv3 modulator 2 offers a tool to probe the effects of balanced subtype modulation, as implied by its patent's preference for such compounds [1]. This is in contrast to AUT1 (Kv3.1/3.2-selective) and AUT2 (Kv3.1b-preferring). By using Kv3 modulator 2, researchers can assess whether a more pan-Kv3.1-3.3 activating profile alters circuit-level firing properties differently than subtype-selective tools. This is particularly relevant in brain regions where multiple Kv3 subtypes are co-expressed, as balanced modulation may more accurately mimic or rescue physiological channel function [3].

Comparison Studies with AUT2 to Isolate Activation-Only vs. Activation/Inactivation Effects

A direct comparative study between Kv3 modulator 2 and AUT2 can be designed to dissect the biophysical contributions of activation versus inactivation gating. Since AUT2 is known to shift inactivation at higher concentrations, while no such effect is described for Kv3 modulator 2, parallel experiments using both compounds in the same assay system (e.g., patch-clamp on Kv3.1-expressing cells) can help isolate the functional consequences of enhancing activation alone [4]. This is crucial for understanding the precise biophysical mechanism by which Kv3 channel modulation influences neuronal firing patterns and for interpreting results from in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kv3 modulator 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.